1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
“1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxypiperidine group .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and efficient protocols. The most common approaches include: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives, and (4) aziridine ring expansion . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
Imidazolidinone derivatives are known for their broad range of biological activities. They are used in the development of new drugs due to their potential antibacterial, antiviral, anti-inflammatory, and antitumor properties . For example, compounds similar to “1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one” have been evaluated for their antitumor potential against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer cells) .
Agriculture and Agrochemical Research
In agriculture, imidazolidinone derivatives are explored for their use as herbicides and pesticides. Their chemical structure allows them to interfere with the growth of weeds and pests, potentially providing a more targeted approach to crop protection .
Chemical Synthesis
Imidazolidinones serve as key intermediates in organic synthesis. They are used in the preparation of various heterocyclic compounds, which are essential in the synthesis of natural products, medicines, and agrochemicals . The versatility of these compounds makes them valuable in creating complex molecules with high precision.
Biochemistry and Enzyme Inhibition
In biochemistry, imidazolidinone derivatives are studied for their role as enzyme inhibitors. They can mimic the transition state of enzyme-catalyzed reactions, thus providing insights into enzyme mechanisms and aiding in the design of new inhibitors for therapeutic use .
Material Science
The structural motif of imidazolidinones is utilized in material science for the development of novel materials. Their unique properties can contribute to the creation of advanced polymers and coatings with specific characteristics such as increased durability or specialized conductivity .
Natural Products Synthesis
Imidazolidinones are found in natural products and are used in the total synthesis of complex organic molecules. They can be part of the core structure or serve as intermediates in the synthesis pathways of natural compounds .
Mechanism of Action
Target of Action
Related compounds, such as imidazol-4-ones, have been reported to have a variety of applications in medicine . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Mode of Action
Imidazol-4-ones, a related class of compounds, are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Imidazol-4-ones, a related class of compounds, are known to be involved in a variety of biochemical pathways .
Result of Action
Related compounds, such as imidazol-4-ones, have been reported to have a variety of effects, depending on the specific compound and target .
properties
IUPAC Name |
1-(4-methoxypiperidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-16-8-2-5-12(6-3-8)10(15)13-7-4-11-9(13)14/h8H,2-7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXJSMYAZJJIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypiperidine-1-carbonyl)imidazolidin-2-one |
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